molecular formula C20H18ClN5 B2588942 1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890894-87-8

1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2588942
CAS No.: 890894-87-8
M. Wt: 363.85
InChI Key: VISUNVQARXNIGI-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound built on the pyrazolo[3,4-d]pyrimidine scaffold, a structure recognized for its significant potential in medicinal chemistry research . This scaffold is a well-documented bioisosteric replacement for the purine ring of adenine, allowing derivatives to compete with ATP for binding sites in the catalytic domains of various enzyme targets . As a result, compounds featuring this core structure are frequently investigated as inhibitors of protein kinases, which are critical enzymes in cellular signaling pathways . Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated a broad spectrum of biological activities in scientific studies, making them a privileged structure in drug discovery. Research on analogs has highlighted their potential as anticancer agents, with mechanisms of action that include the inhibition of key oncogenic kinases such as EGFR (Epidermal Growth Factor Receptor) and VGFR (Vascular Endothelial Growth Factor Receptor) . Some derivatives have also shown potent activity against non-receptor tyrosine kinases like Src, which is implicated in tumor progression and resistance , and CDK2 (Cyclin-Dependent Kinase 2), a central regulator of the cell cycle . The specific substitution pattern on the core scaffold—including the nature and position of aryl and amine groups—is known to profoundly influence a compound's potency, selectivity, and overall biological profile . This product is intended For Research Use Only. It is not approved for human or veterinary diagnostic, therapeutic, or any other personal uses. Researchers are responsible for ensuring all safety protocols are followed when handling this material.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5/c1-3-25(15-7-5-4-6-8-15)19-17-12-24-26(20(17)23-13-22-19)16-10-9-14(2)18(21)11-16/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISUNVQARXNIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine . This reaction is regioselective and leads to the formation of the desired product. Additionally, green synthesis methods have been explored to produce pyrazolo[3,4-d]pyrimidine derivatives, which involve environmentally friendly reaction conditions .

Chemical Reactions Analysis

1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include methylamine, thiols, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting specific signaling pathways involved in tumor growth. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

StudyFindings
Demonstrated that pyrazolo[3,4-d]pyrimidines can selectively inhibit CDK2 and CDK9, leading to reduced proliferation in cancer cell lines.
Highlighted the synthesis of novel derivatives with enhanced potency against various cancer types, including breast and lung cancer.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that pyrazolo[3,4-d]pyrimidines can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.

StudyFindings
Found that certain pyrazolo[3,4-d]pyrimidine derivatives significantly reduced levels of TNF-alpha and IL-6 in vitro.
Suggested that these compounds could serve as potential therapeutic agents for inflammatory diseases such as rheumatoid arthritis.

Neuroprotective Effects

Emerging evidence suggests that pyrazolo[3,4-d]pyrimidines may possess neuroprotective properties. These compounds have been shown to protect neuronal cells from oxidative stress and apoptosis.

StudyFindings
Reported that specific derivatives improved neuronal survival in models of neurodegeneration.
Indicated potential mechanisms involving the modulation of neurotransmitter systems and reduction of oxidative damage.

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A study synthesized several derivatives of 1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and evaluated their anticancer properties against various cancer cell lines. The results showed that modifications at the phenyl ring significantly enhanced cytotoxicity.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, researchers focused on the anti-inflammatory mechanisms of a related compound. They demonstrated that treatment with this pyrazolo derivative led to a marked decrease in the expression of COX-2 and iNOS in macrophages stimulated with LPS.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound acts as an inhibitor of protein tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways . By inhibiting these enzymes, the compound can disrupt the growth and proliferation of cancer cells. Additionally, it can induce cell cycle arrest and apoptosis in cancer cells, further contributing to its anticancer activity .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects: N-Ethyl-N-phenyl introduces bulkier substituents than morpholinoethyl () or benzyl (), which may influence binding pocket interactions in kinase targets .
  • Electronic Effects : Thioether groups (e.g., ethylthio in ) introduce electron-rich regions, altering electronic profiles compared to the target compound’s amine substituents.

Key Observations :

  • Synthetic Yields : Pyrazolo[3,4-d]pyrimidines with bulky substituents (e.g., 2-chloro-2-phenylethyl in ) exhibit moderate yields (34–71%), suggesting steric hindrance during synthesis .
  • Melting Points: Derivatives with polar groups (e.g., morpholinoethyl in ) may exhibit lower melting points than halogenated analogs (e.g., 202–203°C for a dichloro derivative in ).
  • Spectral Signatures : NH stretches in IR (~3150–3357 cm⁻¹) and aromatic proton shifts in NMR (δ 7.3–8.0) are consistent across analogs .

Biological Activity

1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound belonging to the pyrazolo[3,4-d]pyrimidine class, has garnered attention due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C20H18ClN5
  • Molecular Weight : 363.8 g/mol
  • CAS Number : 890894-87-8

Biological Activity Overview

The biological activities of pyrazolo[3,4-d]pyrimidines, including the compound , are primarily attributed to their ability to inhibit various kinases and their interactions with cancer cell lines.

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxic effects against several cancer cell lines. Notably, studies have shown that these compounds can inhibit tyrosine kinases such as c-Src and Bcr-Abl, which are implicated in cancer progression.

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine showed promising cytotoxicity against neuroblastoma (SH-SY5Y), glioblastoma, and other cancer cell lines.
    • A specific study reported that encapsulating these compounds in nanoparticles enhanced their solubility and cytotoxic effects compared to free drugs (IC50 values) .
CompoundCell LineIC50 (μM) at 72h
LP-2SH-SY5Y1.90
Free DrugDrug 48.63
AL-4SH-SY5Y12.03
  • In Vivo Studies :
    • In mouse models of neuroblastoma, compounds from the pyrazolo[3,4-d]pyrimidine family have been shown to reduce tumor volumes significantly (over 50%) when compared to controls .

Anti-inflammatory Activity

Recent studies have also explored the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidines. These compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes.

  • COX Inhibition :
    • Several derivatives were tested for their inhibitory effects on COX-1 and COX-2 enzymes, which are key targets in inflammation.
    • Notable findings include IC50 values indicating effective inhibition comparable to established anti-inflammatory drugs like diclofenac and celecoxib .
CompoundCOX EnzymeIC50 (μg/mL)
3bCOX-257.24
4bCOX-160.56
ControlDiclofenac54.65

Study on Neuroblastoma

In a focused study on neuroblastoma treatment using nanoparticles for drug delivery:

  • The encapsulation of pyrazolo[3,4-d]pyrimidines in albumin nanoparticles improved pharmacokinetic profiles and enhanced the therapeutic index of these compounds.
  • The results indicated a significant increase in cellular uptake and prolonged drug release in physiological conditions .

Synthesis and Structure-Activity Relationship (SAR)

A review highlighted the synthesis pathways of various pyrazolo[3,4-d]pyrimidine derivatives and their corresponding biological activities:

  • The structural modifications at different positions on the pyrazole ring significantly influenced their potency against cancer cells and COX enzymes.
  • The study emphasized the importance of specific substituents for optimizing biological activity .

Q & A

Basic: What are the standard synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step functionalization of the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Alkylation/arylation : Reacting halogenated intermediates (e.g., 3-bromo derivatives) with aryl amines under Buchwald-Hartwig conditions (Pd₂(dba)₃, XPhos, Cs₂CO₃, 100°C, 12h) to introduce N-ethyl-N-phenyl groups .
  • Urea/thiourea formation : Treating intermediates with aryl/alkyl isocyanates in dichloromethane, followed by recrystallization from acetonitrile .
  • Esterification : Using substituted benzoyl chlorides in dry benzene under reflux conditions .
    Purification often employs recrystallization (acetonitrile) or column chromatography (ethyl acetate/hexane gradients) .

Advanced: How can Buchwald-Hartwig amination be optimized for N-ethyl-N-phenyl group introduction?

Methodological Answer:
Optimization strategies include:

  • Catalyst selection : Pd₂(dba)₃ with XPhos ligand ensures efficient coupling of sterically hindered amines .
  • Base choice : Cs₂CO₃ enhances reactivity in toluene/1,4-dioxane mixtures, achieving >70% yield .
  • Inert atmosphere : Strict nitrogen purging prevents oxidation of palladium intermediates .
  • Post-reaction processing : Rapid cooling and acid washes (HCl) stabilize halogenated byproducts .

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies substituent patterns (e.g., N-ethyl protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–8.5 ppm) .
  • IR spectroscopy : Detects NH stretches (~3298 cm⁻¹) and carbonyl groups (~1624 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 215) with <2 ppm error .

Advanced: How to resolve overlapping ¹H NMR signals from similar substituents?

Methodological Answer:

  • 2D NMR : HSQC and COSY correlate coupled protons, distinguishing adjacent aromatic/alkyl groups .
  • Variable-temperature NMR : Reduces signal broadening caused by conformational exchange in DMSO-d₆ .
  • Crystallography : X-ray diffraction (e.g., C–H···O bond analysis) clarifies substituent orientation .

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

  • Recrystallization : Acetonitrile or ethanol removes polar impurities, yielding >95% purity .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients isolates non-polar byproducts .
  • Acid-base extraction : Dichloromethane/water partitioning separates unreacted amines .

Advanced: How to mitigate decomposition of halogenated intermediates?

Methodological Answer:

  • Low-temperature processing : Limits thermal degradation during solvent evaporation .
  • In-situ stabilization : Adding NaHSO₃ quenches reactive bromine species .
  • Protecting groups : Boc-protected intermediates improve stability during coupling reactions .

Basic: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Substituent variation : Compare chloro (electron-withdrawing) vs. methoxy (electron-donating) groups at the 4-position .
  • Bioactivity assays : Test antimalarial activity via Plasmodium growth inhibition (IC₅₀ <1 μM for optimized derivatives) .
  • Computational modeling : Dock derivatives into target enzymes (e.g., dihydrofolate reductase) to predict binding .

Advanced: What crystallographic methods analyze hydrogen bonding’s impact on solubility?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolves intramolecular N–H···N bonds (2.8–3.0 Å) that stabilize planar conformations .
  • Hirshfeld surface analysis : Quantifies C–H···π interactions influencing crystal packing and solubility .
  • Thermogravimetry (TGA) : Correlates hydrogen-bond density with melting points (e.g., 215–217°C for methoxy derivatives) .

Basic: How to validate synthetic yield discrepancies between routes?

Methodological Answer:

  • Kinetic profiling : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .
  • Byproduct analysis : LC-MS detects side products (e.g., dehalogenated species) in low-yielding routes .
  • Solvent optimization : Replace acetonitrile with DMF to enhance solubility of bulky intermediates .

Advanced: What computational methods predict regioselectivity in functionalization?

Methodological Answer:

  • DFT calculations : Compare activation energies for C-3 vs. C-5 substitution on the pyrimidine ring .
  • NBO analysis : Identifies charge distribution directing electrophilic attacks (e.g., higher density at C-4 for amine attachment) .
  • MD simulations : Model solvent effects on transition states in SNAr reactions .

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